molecular formula C20H18Cl2N4O4 B11470419 N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11470419
M. Wt: 449.3 g/mol
InChI Key: WQYYQPHMJPAHGT-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-(2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide is a complex organic compound that features a combination of phenoxy, oxadiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The next step involves the cyclization of a hydrazide derivative with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the oxadiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-(2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-N-(2-{[3-(4-chlorophenyl)-1,2,4-oxadiazole-5-yl]formamido}ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Agrochemicals: The compound is studied for its potential use as a herbicide or pesticide due to its ability to interfere with plant growth.

    Material Science: It is explored for its potential use in the development of advanced materials with specific properties such as thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-{[3-(4-chlorophenyl)-1,2,4-oxadiazole-5-yl]formamido}ethyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(4-Chloro-2-methylphenoxy)propanoic acid
  • 2-(4-Chlorophenoxy)-2’-(trifluoromethyl)acetanilide

Uniqueness

2-(4-Chloro-3-methylphenoxy)-N-(2-{[3-(4-chlorophenyl)-1,2,4-oxadiazole-5-yl]formamido}ethyl)acetamide is unique due to its combination of phenoxy, oxadiazole, and acetamide functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H18Cl2N4O4

Molecular Weight

449.3 g/mol

IUPAC Name

N-[2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]ethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H18Cl2N4O4/c1-12-10-15(6-7-16(12)22)29-11-17(27)23-8-9-24-19(28)20-25-18(26-30-20)13-2-4-14(21)5-3-13/h2-7,10H,8-9,11H2,1H3,(H,23,27)(H,24,28)

InChI Key

WQYYQPHMJPAHGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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